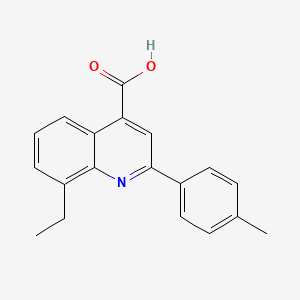

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-5-4-6-15-16(19(21)22)11-17(20-18(13)15)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQOOFINSUIDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinoline ring.

Substitution: The resulting quinoline derivative is then subjected to a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the 4-methylphenyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: 8-Ethyl-2-(4-methylphenyl)quinoline-4-methanol.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Precursor in Drug Development

This compound serves as a precursor in synthesizing various pharmacologically active agents, including those targeting malaria, bacterial infections, and cancer. Its structure allows for modifications that enhance biological activity and specificity towards various molecular targets.

Antimicrobial Activity

Research indicates notable antimicrobial properties, with studies demonstrating its effectiveness against several bacterial strains. For instance, it has been evaluated for its antibacterial activity against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.

Table 1: Antimicrobial Activity of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

| Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15.0 ± 1.0 | |

| S. aureus | 13.5 ± 0.5 | |

| Pseudomonas aeruginosa | 17.0 ± 1.5 |

Biological Studies

Mechanism of Action

The compound's mechanism involves interaction with specific enzymes and receptors, inhibiting their activity by binding to active sites. This interaction can modulate signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.

Case Studies on Biological Activity

Various studies have explored the biological activities of quinoline derivatives, including this compound. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving p53 pathway activation.

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.76 | Induction of apoptosis via p53 activation |

| Compound B | A549 | 1.47 | Inhibition of cell proliferation |

| Compound C | U-937 | 0.12 | Disruption of mitochondrial function |

Material Science

Applications in Organic Electronics

Due to its unique electronic properties, this compound is also utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its structural features contribute to improved charge transport and stability in electronic applications.

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Lacks ethyl and para-methylphenyl groups | Different pharmacological profile |

| 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | Contains methyl instead of ethyl at position 8 | Altered reactivity and biological properties |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Lacks ethyl group at position 8 | Variations in antimicrobial activity |

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Lacks the ethyl and 4-methylphenyl groups, resulting in different biological activities.

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: Contains a methyl group instead of an ethyl group at the 8th position, affecting its chemical reactivity and biological properties.

2-(4-Methylphenyl)quinoline-4-carboxylic acid: Lacks the ethyl group at the 8th position, leading to variations in its pharmacological profile.

Uniqueness

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the ethyl and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Biological Activity

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its medicinal properties, mechanisms of action, and relevance in drug development, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an ethyl group at the 8-position and a para-methylphenyl group at the 2-position of the quinoline ring, which significantly influences its biological activity. The presence of the carboxylic acid functional group enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been studied as a precursor in synthesizing various pharmacologically active compounds, including those with antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Anticancer Properties

The compound has shown anticancer potential in various studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects against human breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately . This was comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis | |

| MDA-MB-231 | 20.5 | Cell cycle arrest | |

| U-937 | 10.0 | Caspase activation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, such as DNA gyrase, which is critical for bacterial replication.

- Receptor Modulation : It may modulate cellular receptors that are pivotal in signaling pathways, influencing cellular responses to external stimuli .

Research Applications

The compound is not only significant in medicinal chemistry but also holds promise in material science for developing organic semiconductors due to its unique electronic properties. Its versatility as an intermediate in synthesizing bioactive compounds makes it a valuable target for further research.

Q & A

Q. What are the established synthetic routes for 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step pathways, including cyclization of substituted anilines with ethyl-containing ketones or aldehydes under reflux conditions. For example, analogous quinoline-4-carboxylic acids are synthesized via Doebner–Miller reactions, where pyruvic acid, aniline derivatives, and aldehydes are condensed in alcoholic solutions . Key optimizations include:

- Temperature control : Maintaining reflux conditions (e.g., 90–100°C) to enhance cyclization efficiency.

- Inert atmosphere : Using nitrogen or argon to prevent oxidation of sensitive intermediates .

- Catalysts : Transition metals (e.g., rare earth catalysts) may accelerate key steps, though solvent choice (e.g., ethanol/water mixtures) is critical for solubility and yield .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this quinoline derivative?

A combination of NMR (¹H/¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) is essential:

- ¹H NMR : Identifies proton environments (e.g., ethyl group δ ~1.2–1.4 ppm; aromatic protons δ ~7.0–8.5 ppm).

- FT-IR : Confirms carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹ broad, C=O ~1680–1720 cm⁻¹).

- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₇NO₂: calculated 292.1338). X-ray crystallography (via SHELX refinement) resolves ambiguities in stereochemistry or substituent positioning .

Q. What are the documented biological targets or enzymatic interactions of quinoline-4-carboxylic acid derivatives?

Quinoline-4-carboxylic acids often interact with enzymes (e.g., kinases, oxidoreductases) through hydrogen bonding via the carboxylic acid group and π-π stacking with aromatic residues. For example, similar compounds inhibit bacterial DNA gyrase or bind to metalloenzymes (e.g., zinc-dependent proteases) . Target validation typically involves:

- Surface plasmon resonance (SPR) for binding affinity (KD).

- Enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise in resolving structural ambiguities?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data scaling : Correcting for absorption and radiation damage using SADABS.

- Model building : Assigning displacement parameters (ADPs) to the ethyl and methylphenyl groups, which may exhibit rotational disorder. Challenges include:

- Twinned data : SHELXD/SHELXE can handle twin law identification (e.g., pseudo-merohedral twinning) .

- Low-resolution data : Employing restraints (e.g., SIMU/DELU) to stabilize geometry during refinement .

Q. How do steric and electronic effects of the ethyl and 4-methylphenyl substituents influence the compound's reactivity in cross-coupling reactions?

The ethyl group introduces steric hindrance, slowing nucleophilic attack at the 4-carboxylic acid position. The 4-methylphenyl group enhances electron density at the quinoline ring, facilitating electrophilic substitution at the 6- or 8-positions. For Suzuki–Miyaura couplings:

- Catalyst optimization : Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) improves yields by mitigating steric effects .

- Solvent selection : DMF or THF enhances solubility of aryl boronic acids.

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Solutions include:

- Prodrug modification : Esterification of the carboxylic acid to improve bioavailability .

- Metabolic profiling : LC-MS/MS analysis of plasma/tissue samples to identify degradation products.

- Dosing regimen optimization : Adjusting frequency based on half-life (t½) from pharmacokinetic studies.

Q. How does the compound's crystal packing affect its physicochemical properties, and what computational methods validate these interactions?

Crystal packing dominated by hydrogen-bonding networks (carboxylic acid dimers) and π-stacking influences solubility and melting point. Computational validation involves:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds).

- DFT calculations : Predicts lattice energy and stability of polymorphs .

Methodological Considerations

- Data Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological assays. Replicate studies under controlled conditions (e.g., fixed pH, temperature) .

- Experimental Design : Employ a factorial design to optimize synthesis (e.g., varying temperature, catalyst loading, and solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.